REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[C:4]([CH3:11])[C:3]=1[O:12][CH3:13]>[Pd].C(O)C>[NH2:8][C:6]1[CH:5]=[C:4]([CH3:11])[C:3]([O:12][CH3:13])=[C:2]([CH3:1])[CH:7]=1
|
Name
|
|
Quantity
|
29 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=CC(=C1)[N+](=O)[O-])C)OC
|
Name
|
|
Quantity
|
200 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resulting solution was filtered through a silica gel column
|
Type
|
CUSTOM
|
Details
|
Concentration of the solvent and drying under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=C(C(=C1)C)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.7 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |